

In-Depth Technical Guide to 1-Deacetylnimbolin B: Chemical Structure and Properties

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B15562728

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Abstract

1-Deacetylnimbolin B is a naturally occurring triterpenoid limonoid isolated from plants of the Meliaceae family, notably *Melia toosendan*. As a member of the limonoid class of compounds, it has attracted scientific interest for its potential biological activities, including cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **1-Deacetylnimbolin B**. It also details experimental protocols for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

1-Deacetylnimbolin B is a highly oxygenated and structurally complex C-seco limonoid. Its core structure is characterized by a modified triterpenoid skeleton. The definitive structure has been elucidated through extensive spectroscopic analysis, including UV, IR, and advanced NMR techniques.

Table 1: Physicochemical Properties of **1-Deacetylnimbolin B**

Property	Value	Source
CAS Number	76689-98-0	[1]
Molecular Formula	C ₃₃ H ₄₄ O ₉	[1]
Molecular Weight	584.7 g/mol	[1]
Appearance	White amorphous powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Optical Rotation	[α] _D = -27 (c = 0.217, CHCl ₃) (for a related compound, Toosendanin A)	[2]

Spectroscopic Data

The structural elucidation of **1-Deacetylnimbolinin B** relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While a complete, publicly available dataset for **1-Deacetylnimbolinin B** is not readily available in the searched literature, this section outlines the expected spectroscopic characteristics based on its known structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in **1-Deacetylnimbolinin B**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.5 - 4.5	d	~8-10
H-3	4.0 - 5.0	m	-
H-7	4.5 - 5.5	m	-
H-15	5.0 - 6.0	m	-
H-17	5.5 - 6.5	d	~10-12
Furan protons	6.0 - 7.5	m	-
Methyl protons	0.8 - 2.5	s, d	-

Table 3: Predicted ^{13}C NMR Chemical Shifts for **1-DeacetylInimbolin B**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Ester, Ketone)	165 - 210
C=C (Alkene, Furan)	100 - 150
C-O (Ether, Ester, Alcohol)	50 - 90
Aliphatic C	10 - 60

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation Data for **1-DeacetylInimbolin B**

m/z Value	Interpretation
585.3	[M+H] ⁺ (Protonated molecule)
567.3	[M+H - H ₂ O] ⁺ (Loss of water)
525.3	[M+H - C ₂ H ₄ O ₂] ⁺ (Loss of acetic acid moiety)
Further fragments	Losses corresponding to the furan ring and other side chains.

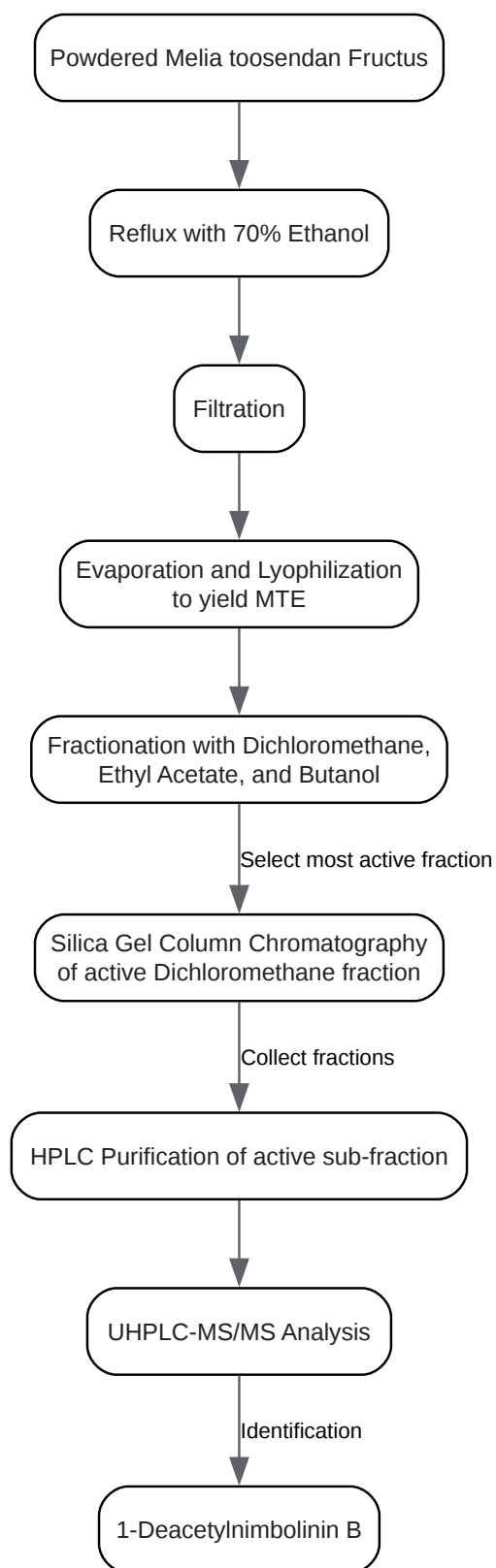
Experimental Protocols

Bioassay-Guided Isolation from Melia toosendan Fructus

The following is a generalized protocol for the isolation of bioactive compounds from Melia toosendan fructus, which can be adapted for the specific isolation of **1-Deacetylnimbolinin B**.

[\[3\]](#)

Workflow for Isolation of **1-Deacetylnimbolinin B**



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Caption: Bioassay-guided isolation workflow.

Detailed Steps:

- **Extraction:** Powdered fruits of *Melia toosendan* are refluxed with 70% ethanol.[3] The resulting solution is filtered and concentrated under reduced pressure, followed by lyophilization to yield the crude ethanol extract (MTE).[3]
- **Fractionation:** The crude extract is suspended in water and sequentially partitioned with dichloromethane, ethyl acetate, and n-butanol.[3]
- **Silica Gel Chromatography:** The dichloromethane fraction, often showing high bioactivity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane and ethyl acetate.[3]
- **HPLC Purification:** Active fractions from the silica gel column are further purified by high-performance liquid chromatography (HPLC), typically on a C18 column.[3]
- **Structure Elucidation:** The purified compound is identified as **1-Deacetylningbolinin B** through UHPLC-MS/MS analysis and comparison with known spectroscopic data.[3]

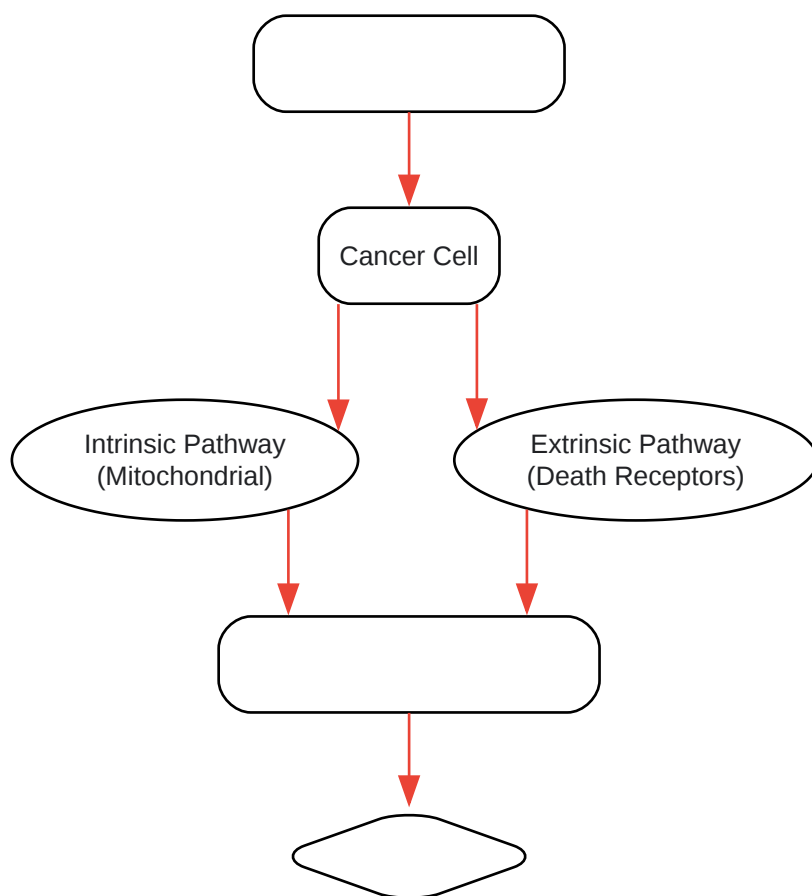
Biological Activities and Potential Signaling Pathways

Limonoids as a class are known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. While specific studies on the signaling pathways affected by **1-Deacetylningbolinin B** are limited in the available literature, its cytotoxic and antifungal activities suggest potential mechanisms of action that warrant further investigation.

Cytotoxic Activity

While specific IC₅₀ values for **1-Deacetylningbolinin B** are not readily available in the searched literature, related limonoids have demonstrated cytotoxic effects against various cancer cell lines.[4] The cytotoxic mechanism of many natural products involves the induction of apoptosis.

Potential Apoptotic Signaling Pathway



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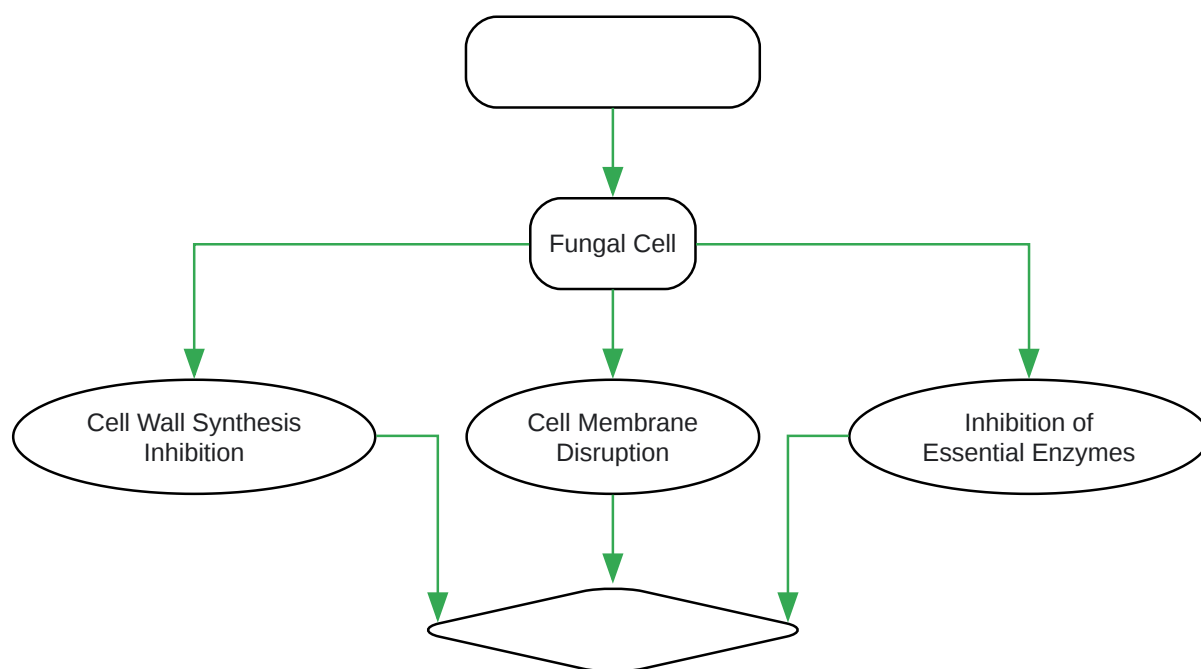
Caption: Potential apoptosis induction pathways.

It is hypothesized that **1-DeacetylInimbolin B** may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a caspase cascade and subsequent programmed cell death.

Antifungal Activity

The antifungal properties of limonoids suggest that **1-DeacetylInimbolin B** may act on fungal cell integrity or key metabolic pathways.

Potential Antifungal Mechanism of Action



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Caption: Potential antifungal mechanisms.

Possible mechanisms include the inhibition of fungal cell wall synthesis, disruption of the cell membrane by interfering with ergosterol biosynthesis, or the inhibition of essential fungal enzymes.

Conclusion and Future Directions

1-Deacetylnimbolinin B is a complex natural product with potential for further investigation as a cytotoxic and antifungal agent. This guide provides a foundational understanding of its chemical and physical properties. However, there is a clear need for more detailed research to fully characterize this compound. Future studies should focus on:

- **Complete Spectroscopic Characterization:** Publication of the full ^1H and ^{13}C NMR data, along with detailed mass spectrometry fragmentation analysis, is essential for unambiguous identification and future synthetic efforts.
- **Quantitative Biological Evaluation:** Determining the IC_{50} values against a broad panel of cancer cell lines and the Minimum Inhibitory Concentration (MIC) values against various

fungus pathogens will clarify its potency and spectrum of activity.

- Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways, such as the NF- κ B and apoptotic pathways, will be crucial to understanding its biological effects and potential therapeutic applications.

The elucidation of these details will pave the way for the potential development of **1-Deacetylningbolinin B** or its derivatives as novel therapeutic agents.

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